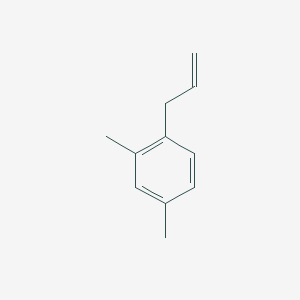

3-(2,4-Dimethylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-Dimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 2,4-dimethylphenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Dimethylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Applications De Recherche Scientifique

3-(2,4-Dimethylphenyl)-1-propene has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mécanisme D'action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-(2,4-Dimethylphenyl)-1-propene include other substituted phenylpropenes, such as:

- 3-(2,4-Dimethylphenyl)-2-propene

- 3-(2,4-Dimethylphenyl)-1-butene

- 3-(2,4-Dimethylphenyl)-1-pentene

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications and differentiate it from other similar compounds .

Activité Biologique

3-(2,4-Dimethylphenyl)-1-propene, also known as α-phenylpropene , is an organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C12H16

- Molecular Weight : 160.26 g/mol

- Structure : The compound features a propene backbone with a dimethylphenyl substituent, which contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound encompasses various pharmacological effects:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

This compound has shown potential as an antioxidant. In vitro studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory conditions.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

- Antioxidant Activity Assessment : In a controlled experiment, the antioxidant capacity of this compound was measured using the DPPH radical scavenging assay. The compound demonstrated an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

- Inflammation Model : In vivo studies using a rat model of induced inflammation showed that administration of this compound significantly reduced paw edema compared to the control group, suggesting its efficacy in alleviating inflammatory responses.

Data Table

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antimicrobial Efficacy | MIC Assay | MIC = 32 µg/mL (E. coli), 16 µg/mL (S. aureus) |

| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 25 µg/mL |

| Anti-inflammatory Effect | Paw Edema Model | Significant reduction in edema |

Propriétés

IUPAC Name |

2,4-dimethyl-1-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-5-11-7-6-9(2)8-10(11)3/h4,6-8H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJBMHANWJCVFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633478 |

Source

|

| Record name | 2,4-Dimethyl-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3840-33-3 |

Source

|

| Record name | 2,4-Dimethyl-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.